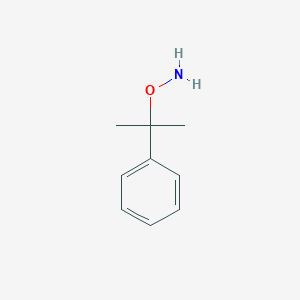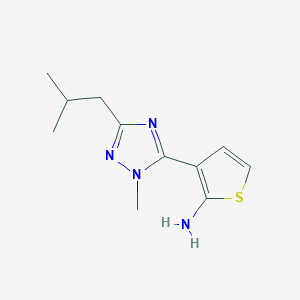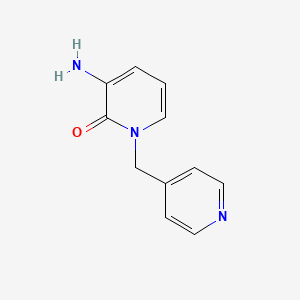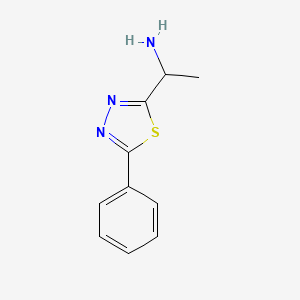
O-(2-phenylpropan-2-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Phenylpropan-2-yl)hydroxylamine is a chemical compound with the molecular formula C9H13NO It is characterized by the presence of a hydroxylamine group attached to a phenylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Phenylpropan-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the base-mediated ring opening of epoxides with acetophenone oxime, followed by cleavage of the oxime with 2,4-dinitrophenylhydrazine in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
O-(2-Phenylpropan-2-yl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides can yield O-arylhydroxylamines .
Scientific Research Applications
O-(2-Phenylpropan-2-yl)hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of O-(2-Phenylpropan-2-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form stable oximes with aldehydes and ketones, which can inhibit enzyme activity by modifying the active site of the enzyme. The specific pathways involved depend on the target enzyme and the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-propagylbenzylamine: Used as a monoamine oxidase inhibitor.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Selegiline: Used in the treatment of Parkinson’s disease.
Uniqueness
O-(2-Phenylpropan-2-yl)hydroxylamine is unique due to its specific structural features that allow it to form stable oximes and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in organic synthesis make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
O-(2-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 |
InChI Key |
FOEUYWGRXCBVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)







![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
